8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
CAS No.:
Cat. No.: VC16810227
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine -](/images/structure/VC16810227.png)
Specification
Molecular Formula | C10H12FN |
---|---|
Molecular Weight | 165.21 g/mol |
IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine |
Standard InChI | InChI=1S/C10H12FN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 |
Standard InChI Key | VZRZCEHWOCPLNQ-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC2=C(C1)C=CC(=C2)F |
Introduction
Structural and Chemical Characteristics
Core Framework and Substituent Effects
The compound’s backbone consists of a benzo[b]azepine system, where the azepine ring is partially saturated (2,3,4,5-tetrahydro), reducing ring strain and enhancing conformational flexibility compared to fully unsaturated analogs . The fluorine atom at the 8-position introduces electronegativity, influencing electronic distribution and intermolecular interactions. This substitution is critical for modulating lipophilicity, as evidenced by a calculated partition coefficient (logP) of 2.45, suggesting moderate blood-brain barrier permeability .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 165.21 g/mol | |
IUPAC Name | 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine | |
Canonical SMILES | C1CC2=C(CNC1)C=C(C=C2)F | |
logP | 2.45 (estimated) |
Tautomerism and Conformational Dynamics
The tetrahydroazepine ring exists in a chair-like conformation, with the fluorine atom adopting an equatorial orientation to minimize steric hindrance . Nuclear magnetic resonance (NMR) studies of related fluorobenzazepines reveal dynamic interconversion between puckered ring conformers, which may influence receptor binding kinetics .
Synthetic Approaches
Catalytic Cascade Reactions
A nickel(II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction has been employed for synthesizing fluorinated benzo[b]azepines. This method enables regioselective fluorination under mild conditions (60°C, ambient pressure), achieving yields up to 78% for analogs with electron-withdrawing substituents. While the exact protocol for 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine remains unpublished, analogous pathways suggest a multi-step sequence involving:
-
Friedel-Crafts Acylation: Formation of the benzazepine skeleton via intramolecular cyclization.
-
Fluorination: Electrophilic aromatic substitution using or similar agents .
-
Reduction: Hydrogenation of the azepine ring to achieve partial saturation .
Challenges in Purification
The compound’s polar nature complicates isolation, necessitating chromatographic techniques such as reverse-phase HPLC with acetonitrile/water gradients. Residual catalyst removal (e.g., nickel) requires chelating agents like ethylenediaminetetraacetic acid (EDTA).
Biological Activity and Mechanism
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibits nanomolar affinity for PNMT (), an enzyme critical in catecholamine biosynthesis . Fluorine’s electron-withdrawing effect enhances hydrogen bonding with the enzyme’s active site, particularly with Asp-267 and Tyr-71 residues . Selectivity over adrenergic receptors is notable, with a ratio > 900 for the 8-nitro derivative , suggesting therapeutic potential in hypertension and stress disorders.
Adrenergic Receptor Modulation
Despite its PNMT selectivity, the compound shows moderate antagonism at -adrenoceptors (), implicating dual mechanisms in sympatholytic effects . Molecular docking simulations reveal hydrophobic interactions between the fluorinated aryl ring and receptor subpockets .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The free base form has limited aqueous solubility (0.12 mg/mL at pH 7.4), necessitating salt formation (e.g., hydrochloride) for oral formulations . The hydrochloride salt (, MW 201.67 g/mol) improves solubility to 2.3 mg/mL . Stability studies indicate degradation <5% after 24 hours in simulated gastric fluid (pH 1.2).
Metabolic Pathways
In vitro hepatocyte assays identify two primary metabolites:
-
N-Oxide derivative: Formed via cytochrome P450 3A4 (CYP3A4)-mediated oxidation.
-
Defluorinated analog: Resulting from glutathione-S-transferase (GST) activity .
Applications in Medicinal Chemistry
Lead Compound for CNS Disorders
The compound’s CNS penetrance and PNMT inhibition profile make it a candidate for depression and anxiety therapeutics. Preclinical models demonstrate reduced plasma epinephrine levels (38% decrease at 10 mg/kg) without affecting heart rate .
Structural Optimization Strategies
-
Ring Expansion: Synthesis of eight-membered analogs to enhance target residence time.
-
Prodrug Design: Esterification of the secondary amine to improve oral bioavailability .
Table 2: Analog Comparison
Compound | Modification | PNMT (nM) | Selectivity Ratio () |
---|---|---|---|
8-Fluoro-THBA (Parent) | None | 12.3 | >900 |
8-Nitro-THBA | Nitro substituent | 8.7 | >1200 |
tert-Butyl carbamate analog | Carbamate protection | 45.6 | 320 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume